molecular formula C15H11BrO3 B1270918 (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone CAS No. 727419-55-8

(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No. B1270918
M. Wt: 319.15 g/mol
InChI Key: JVBPEABCTRIHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a brominated aromatic ketone that is of interest due to its potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related bromophenols and their derivatives have been synthesized and investigated for their inhibitory properties against human carbonic anhydrase II (hCA II), which is an enzyme target for various therapeutic applications including glaucoma and epilepsy .

Synthesis Analysis

The synthesis of related bromophenols has been described, where compounds such as (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and its derivatives were synthesized, followed by demethylation to afford new bromophenols . Another related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . These syntheses involve multiple steps, including the use of BBr3 for regioselective O-demethylation of aryl methyl ethers .

Molecular Structure Analysis

The molecular structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined using X-ray crystallography. The crystal structure was found to be monoclinic with specific cell dimensions and space group P2(1)/c. The crystallographic analysis provided detailed information about the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related bromophenols include the reaction of bromophenol with benzoyl chloride to form the corresponding ketone . Additionally, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3, followed by the addition of MeOH, was used to afford the corresponding methoxymethyl-substituted arylphenols .

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, cell dimensions, and density were reported for a related compound . The chemical properties of the synthesized bromophenols, including their inhibitory capacities against hCA II, were evaluated, with IC50 values ranging from 0.7 to 372 μM, indicating the potential for these compounds to serve as leads for novel carbonic anhydrase inhibitors .

Scientific Research Applications

  • Scientific Field: Bioorganic Chemistry

    • Application : The compound is used in the synthesis of new antibacterial agents .
    • Method of Application : The compound is combined with sulfonamide and benzodioxane fragments in their framework . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
    • Results : The results revealed that two of the compounds were rather active inhibitors of the bacterial strains Escherichia coli and Bacillus subtilis . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : The compound is used in the synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle .
    • Method of Application : The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
    • Results : The results of this synthesis are not provided in the source .
  • Scientific Field: Bioorganic Chemistry

    • Application : The compound is used in the synthesis of new antibacterial compounds .
    • Method of Application : The compound is combined with sulfonamide and benzodioxane fragments in their framework . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
    • Results : The results revealed that two of the compounds were rather active inhibitors of the bacterial strains Escherichia coli and Bacillus subtilis . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : The compound is used in the synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle .
    • Method of Application : The synthesis was triggered by reaction of 1,4-benzodioxane-6- amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
    • Results : The results of this synthesis are not provided in the source .
  • Scientific Field: Bioorganic Chemistry

    • Application : The compound is used in the synthesis of new antibacterial compounds .
    • Method of Application : The compound is combined with sulfonamide and benzodioxane fragments in their framework . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
    • Results : The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains. According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : The compound is used in the synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle .
    • Method of Application : The synthesis was triggered by reaction of 1,4-benzodioxane-6- amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
    • Results : The results of this synthesis are not provided in the source .

Future Directions

The future directions for research on “(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone” and similar compounds could include further exploration of their potential therapeutic effects on diseases such as Alzheimer’s , as well as their antibacterial properties .

properties

IUPAC Name

(3-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPEABCTRIHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364066
Record name (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

CAS RN

727419-55-8
Record name (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.